![molecular formula C16H16N2O6S2 B2889832 3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 481649-28-9](/img/structure/B2889832.png)
3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O6S2 and its molecular weight is 396.43. The purity is usually 95%.
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Biological Activity
3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cephalosporin antibiotics, exhibits significant biological activity, particularly in antibacterial applications. This compound belongs to a class of β-lactam antibiotics known for their efficacy against a range of bacterial infections.
The molecular formula of this compound is C16H16N2O6S2, with a molecular weight of approximately 396.44 g/mol. It features a bicyclic structure that is characteristic of cephalosporins, which contributes to its biological activity and pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C16H16N2O6S2 |
Molecular Weight | 396.44 g/mol |
CAS Number | 153-61-7 |
LogP | -0.410 |
The compound functions primarily as an inhibitor of bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.
Antibacterial Efficacy
Research indicates that this compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its effectiveness can be attributed to the structural modifications that enhance its affinity for PBPs.
- In Vitro Studies :
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Acetyloxy Group : Enhances lipophilicity, improving membrane penetration.
- Thiazole Ring : Contributes to the compound's interaction with PBPs, increasing binding affinity.
Research into the SAR has provided insights into optimizing derivatives for enhanced potency and reduced toxicity .
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and distribution throughout body tissues, making it suitable for various administration routes. Studies indicate that the compound is metabolized in the liver, with renal excretion being the primary elimination route .
Toxicological Profile
While generally well-tolerated, potential side effects include allergic reactions typical of β-lactam antibiotics. Ongoing studies are focused on understanding the full toxicological implications associated with this compound and its derivatives .
Scientific Research Applications
Based on the search results, here is information on the compound 3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid:
This compound is a chemical compound with the PubChem CID 2612 . It has a molecular weight of 396.4 g/mol .
IUPAC Name: 3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Other Identifiers:
- InChI: InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)
- InChIKey: XIURVHNZVLADCM-UHFFFAOYSA-N
- SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
- CAS Number: 153-61-7
Synonyms:
- 481649-28-9
- 3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- SCHEMBL4319851
- CHEMBL1161455
Another similar compound is (6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, with PubChem CID 6604078 and molecular weight of 396.4 g/mol .
(6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- InChI: InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15+/m1/s1
- InChIKey: XIURVHNZVLADCM-DOMZBBRYSA-N
- SMILES: CC(=O)OCC1=C(N2C@HSC1)C(=O)O
Also similar is (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
IUPAC Name: (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
InChI Code: 1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1
Properties
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859301 |
Source
|
Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481649-28-9 |
Source
|
Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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